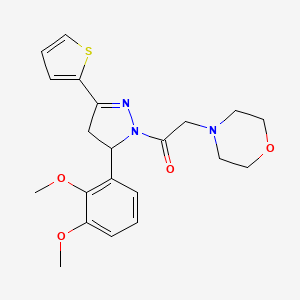
1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole and its derivatives are known for a wide range of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and neuroprotective activities. This article focuses on the biological activity of this specific compound, examining its pharmacological properties through various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is C17H18N4O3S with a molecular weight of approximately 358.41 g/mol. The compound features a complex structure that includes a pyrazole ring, a morpholino group, and aromatic substituents.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4O3S |
| Molecular Weight | 358.41 g/mol |
| LogP | 6.3684 |
| Polar Surface Area | 100.603 Ų |
| Hydrogen Bond Acceptors | 11 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The compound has been evaluated for its cytotoxic effects against breast cancer cell lines (MCF7 and MDA-MB-231), demonstrating an IC50 value indicative of potent activity.
- Cytotoxicity : The compound has shown promising results in inhibiting the growth of cancer cells, with specific IC50 values reported in related pyrazole studies ranging from 10 µM to 39.70 µM against MCF7 cells .
Anti-inflammatory and Analgesic Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process.
- Mechanism of Action : The presence of the morpholino group may enhance the compound's ability to penetrate biological membranes, thereby increasing its efficacy in reducing inflammation and pain responses.
Neuroprotective Effects
Some studies suggest that pyrazole derivatives can influence neuroprotective pathways, potentially offering benefits in neurodegenerative diseases. The modulation of neurotransmitter systems and inhibition of metabolic enzymes relevant to neurodegeneration are areas of active research.
- Enzyme Inhibition : Compounds similar to this one have been tested for their ability to inhibit acetylcholinesterase (AChE), which is significant for treating Alzheimer's disease .
Case Studies
- Cytotoxic Effects on Cancer Cells
- Anti-inflammatory Activity
- Neuroprotective Studies
特性
IUPAC Name |
1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-26-18-6-3-5-15(21(18)27-2)17-13-16(19-7-4-12-29-19)22-24(17)20(25)14-23-8-10-28-11-9-23/h3-7,12,17H,8-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGANOXHPPLXIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CN3CCOCC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














